Product packaging for rac-2',4',5'-Trimethyl Ketoprofen(Cat. No.:)

rac-2',4',5'-Trimethyl Ketoprofen

Cat. No.: B15292537
M. Wt: 296.4 g/mol
InChI Key: QISHTWCSIVFJBU-UHFFFAOYSA-N
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Description

Rac-2',4',5'-Trimethyl Ketoprofen is a useful research compound. Its molecular formula is C19H20O3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O3 B15292537 rac-2',4',5'-Trimethyl Ketoprofen

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22)

InChI Key

QISHTWCSIVFJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C

Origin of Product

United States

Contextualization Within the Ketoprofen Analog Series

Ketoprofen (B1673614) is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. wikipedia.org Its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis. wikipedia.orgchemicalbook.com The development of ketoprofen analogs is a strategic approach in medicinal chemistry aimed at refining its pharmacological profile. Researchers have synthesized numerous analogs by modifying the core structure of ketoprofen to investigate and optimize various properties. nih.govresearchgate.netnih.gov These modifications often target the benzoylphenyl group or the propionic acid moiety to influence factors such as cyclooxygenase (COX) enzyme selectivity and physicochemical characteristics. researchgate.netresearchgate.net The overarching goal of creating such analogs is to potentially enhance therapeutic benefits. researchgate.net

The synthesis of new ketoprofen analogs is a common strategy to explore their potential as more selective inhibitors of the COX-2 isozyme. nih.gov For instance, the introduction of different substituents on the phenyl ring has been shown to significantly impact selectivity. researchgate.net The creation of codrugs, by linking ketoprofen to other molecules like antioxidants, represents another avenue of analog development aimed at mitigating side effects. nih.gov

Rationale for Investigation of Trimethylated Ketoprofen Derivatives

The investigation into trimethylated derivatives of ketoprofen (B1673614), such as rac-2',4',5'-Trimethyl Ketoprofen, is driven by the principles of structure-activity relationship (SAR) studies. The addition of methyl groups to the aromatic ring of a pharmacologically active molecule can induce significant changes in its properties. Methylation can alter the compound's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the strategic placement of these methyl groups on the benzoylphenyl ring can affect how the molecule interacts with its biological target. In the case of ketoprofen analogs, this primarily involves the active site of COX enzymes. The size and electronic properties of the methyl groups can influence the binding affinity and selectivity of the compound for COX-1 versus COX-2. While direct research on the specific rationale for the 2',4',5'-trimethyl substitution pattern is not extensively published, it is a logical step in the systematic exploration of the chemical space around the ketoprofen scaffold to identify derivatives with potentially improved characteristics. The study of such analogs contributes to a deeper understanding of the structural requirements for potent and selective COX inhibition. nih.govresearchgate.net It is also noteworthy that this compound is recognized as an impurity of Ketoprofen (specifically, Ketoprofen EP Impurity L), which necessitates its synthesis and characterization for quality control and analytical purposes in the pharmaceutical industry. clearsynth.com

Historical Perspective on Substituted Ketoprofen Analogs

Proposed Retrosynthetic Analysis for the 2',4',5'-Trimethyl Substitution Pattern

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netyoutube.com For this compound, the primary disconnections would logically occur at the bonds connecting the two aromatic rings and at the bond connecting the propanoic acid side chain to the benzoylphenyl core.

A key disconnection involves the carbonyl linkage between the two phenyl rings, suggesting a Friedel-Crafts acylation as a potential forward synthetic step. This would break the molecule into a trimethyl-substituted benzoyl precursor and a phenylpropanoic acid derivative. Another viable disconnection is the aryl-aryl bond itself, pointing towards a cross-coupling reaction in the forward synthesis. This would involve a trimethyl-substituted aryl component and a suitable phenylpropanoic acid derivative with a reactive group for coupling.

Targeted Synthesis Routes for the Introduction of Trimethyl Groups on the Benzoylphenyl Moiety

The introduction of the 2',4',5'-trimethyl substitution pattern on the benzoylphenyl moiety is a critical step in the synthesis of the target compound. This can be achieved through several established synthetic strategies.

Friedel-Crafts Acylation Strategies with Trimethyl-substituted Benzoyl Precursors

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of a trimethyl-substituted benzoyl precursor with a suitable aromatic substrate.

A plausible route would be the acylation of a phenylpropanoic acid derivative with 2,4,5-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The reaction introduces the acyl group onto the aromatic ring, forming the desired diaryl ketone structure. The choice of solvent and reaction conditions is crucial to optimize the yield and prevent unwanted side reactions.

Reactant 1Reactant 2CatalystProduct
Phenylpropanoic acid derivative2,4,5-Trimethylbenzoyl chlorideAlCl₃This compound

This interactive table outlines a potential Friedel-Crafts acylation reaction.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Modern organic synthesis offers a variety of cross-coupling reactions that can be employed to form aryl-aryl bonds with high efficiency and selectivity. youtube.comyoutube.com These methods provide an alternative to traditional Friedel-Crafts reactions and can often tolerate a wider range of functional groups.

One such approach is the Suzuki coupling, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. youtube.com For the synthesis of this compound, this could entail the coupling of (3-(1-carboxyethyl)phenyl)boronic acid with a 2,4,5-trimethyl-substituted aryl halide.

Another powerful method is the Negishi coupling, which utilizes an organozinc reagent and an aryl halide, also catalyzed by palladium or nickel. youtube.comacs.org This reaction is known for its high functional group tolerance. A possible synthetic route would involve the reaction of a 2,4,5-trimethyl-substituted arylzinc reagent with a 3-(1-carboxyethyl)phenyl halide.

Coupling ReactionAryl Component 1Aryl Component 2Catalyst
Suzuki Coupling(3-(1-carboxyethyl)phenyl)boronic acid2,4,5-trimethyl-substituted aryl halidePalladium catalyst
Negishi Coupling2,4,5-trimethyl-substituted arylzinc reagent3-(1-carboxyethyl)phenyl halidePalladium or Nickel catalyst

This interactive table compares potential cross-coupling reactions for the synthesis.

Derivatization and Functionalization of this compound

The presence of the carboxylic acid group and the propanoic acid side chain in this compound offers multiple sites for further chemical modification.

Esterification and Amidation Reactions

The carboxylic acid moiety is readily converted into esters and amides, which can alter the compound's physicochemical properties.

Esterification: Esterification of ketoprofen is a common derivatization strategy. nih.govthieme-connect.comnih.gov This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govmdpi.com For instance, the reaction of this compound with various alcohols would yield the corresponding ester derivatives. Enzymatic esterification using lipases has also been reported for ketoprofen, offering a milder and more selective method. mdpi.com

Amidation: The formation of amides from the carboxylic acid group is another important transformation. researchgate.netnih.gov This can be accomplished by reacting the carboxylic acid with an amine using a coupling agent, or by first converting the carboxylic acid to a more reactive acyl chloride. scientific-publications.net A variety of primary and secondary amines can be used to generate a library of amide derivatives. researchgate.net

ReactionReagentsProduct
EsterificationThis compound, Alcohol, Acid catalyst/DCCEster derivative
AmidationThis compound, Amine, Coupling agentAmide derivative

This interactive table summarizes the key derivatization reactions of the carboxylic acid group.

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain itself can be a target for chemical modification. While less common than derivatization of the carboxylic acid, alterations to the side chain can lead to novel structures. For example, reactions at the alpha-carbon could be explored, although these may be challenging due to the presence of the adjacent carbonyl group. More extensive modifications could involve the complete replacement of the propanoic acid moiety with other functional groups through multi-step synthetic sequences.

Elucidation of the Chiral Center and Racemic Nature

The chirality of this compound originates from a single stereocenter located at the alpha-carbon of the propionic acid moiety. researchgate.net This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a carboxyl group, a methyl group, and the 3-benzoyl-2,4,5-trimethylphenyl group. The presence of this chiral center means the compound can exist as two non-superimposable mirror images, known as enantiomers.

The designation "rac" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. researchgate.net In such a mixture, the opposing optical rotations of the two enantiomers cancel each other out, resulting in no net optical activity. While the therapeutic effects are often attributed primarily to the (S)-enantiomer in the parent compound ketoprofen, the specific activities of the individual enantiomers of this trimethylated derivative are a key area of investigation. nih.gov

Chiral Resolution Methodologies for Enantiomeric Separation

The separation of the (S)- and (R)-enantiomers from the racemic mixture is crucial for studying their individual properties. Various chiral resolution techniques have been explored for this purpose.

Diastereomeric Salt Formation with Chiral Resolving Agents

A classical method for resolving racemates involves the use of a chiral resolving agent to form diastereomeric salts. This process has been successfully applied to ketoprofen and its derivatives. google.com For this compound, a chiral base, such as an alkaloid like cinchonidine, can be reacted with the racemic acid in an appropriate solvent. google.com This reaction produces a mixture of two diastereomeric salts: (S)-acid-(+)-base and (R)-acid-(+)-base.

These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. google.com Once a diastereomerically pure salt is isolated, the individual enantiomer of the acid can be recovered by hydrolysis. google.com

Chiral Resolving Agent Principle Separation Method Outcome
CinchonidineFormation of diastereomeric salts with differing solubilities.Fractional crystallizationIsolation of diastereomerically pure salts, followed by hydrolysis to yield enantiomerically enriched 2',4',5'-Trimethyl Ketoprofen.

Enantioselective Chromatography (HPLC, SFC, TLC)

Enantioselective chromatography is a powerful tool for the analytical and preparative separation of enantiomers. This technique relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP).

A variety of chiral stationary phases have been developed and evaluated for the resolution of ketoprofen and its analogues. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown significant success. nih.gov For instance, columns like Lux Amylose-1, Lux Amylose-2, Lux Cellulose-1, and Lux Cellulose-2 have been tested for their ability to separate ketoprofen enantiomers. nih.gov The selection of the appropriate CSP is critical, as the chiral recognition mechanism depends on the specific interactions between the analyte and the chiral selector. nih.gov

Chiral Stationary Phase Type Examples Mode of Chromatography
Polysaccharide-based (Amylose)Lux Amylose-1, Lux Amylose-2Reversed-Phase, Polar Organic
Polysaccharide-based (Cellulose)Lux Cellulose-1, Lux Cellulose-2Reversed-Phase, Polar Organic
Protein-basedOvomucoid-conjugated columnHigh-Performance Liquid Chromatography (HPLC)
Cyclodextrin-basedTrimethyl-β-cyclodextrin (TM-β-CD)Capillary Electrophoresis

The composition of the mobile phase plays a crucial role in achieving optimal enantiomeric separation. nih.govresearchgate.net Parameters such as the type of organic modifier (e.g., isopropanol, ethanol), its concentration, and the presence of acidic additives (e.g., trifluoroacetic acid, formic acid) are carefully adjusted to maximize the resolution between the enantiomers. nih.govresearchgate.net For example, in reversed-phase HPLC, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier is often employed. cuni.cznih.gov The temperature of the column is another parameter that can influence the separation, with studies showing that variations in temperature can even lead to a reversal in the elution order of the enantiomers. nih.gov

Chromatographic Technique Mobile Phase Composition Key Optimization Parameters
High-Performance Liquid Chromatography (HPLC)Hexanes/Isopropanol/Trifluoroacetic acid (90:9.9:0.1 v/v/v) nih.govOrganic modifier type and concentration, acidic additive, flow rate, temperature. nih.govcuni.cz
Supercritical Fluid Chromatography (SFC)Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol)Co-solvent percentage, pressure, temperature.
Thin-Layer Chromatography (TLC)Varies, often a mixture of a non-polar and a polar solvent.Solvent system composition.

Biocatalytic Kinetic Resolution using Enzyme Systems

Biocatalytic methods offer an environmentally friendly and highly selective approach to chiral resolution. nih.gov Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic profens through enantioselective esterification or hydrolysis. nih.govresearchgate.net

In a typical kinetic resolution of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Candida rugosa lipase could be employed. nih.govresearchgate.net The enzyme selectively catalyzes the esterification of one enantiomer (often the R-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiomeric excess. researchgate.net The choice of the enzyme, the acyl donor (alcohol), and the reaction solvent are critical for achieving high conversion and enantioselectivity. nih.govresearchgate.net

Enzyme Reaction Type Typical Acyl Donor Outcome
Candida antarctica Lipase B (Novozym® 435)Enantioselective esterificationEthanol, Glycerol researchgate.netSelective esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.
Candida rugosa LipaseEnantioselective esterificationn-decanol nih.govHigh conversion and enantioselectivity for the synthesis of (S)-ketoprofen ester. nih.gov
Aspergillus niger LipaseEnantioselective hydrolysis-Preference for the production of (R)-ketoprofen from its methyl ester. mdpi.com

Stereoselective Synthesis Approaches to Enantiopure 2',4',5'-Trimethyl Ketoprofen

The synthesis of enantiopure compounds, particularly in the pharmaceutical context, is of paramount importance. This is typically achieved through stereoselective synthesis (also known as asymmetric synthesis) or by the resolution of a racemic mixture.

Despite the well-established field of asymmetric synthesis for α-arylpropionic acids like ketoprofen, a review of the scientific literature indicates a lack of specific, published methods for the stereoselective synthesis of enantiopure (R)- or (S)-2',4',5'-Trimethyl Ketoprofen. Research has largely focused on the synthesis and chiral separation of the parent compound, ketoprofen, and its other derivatives. nih.govmdpi.comresearchgate.net

The synthesis of this compound is primarily relevant in the context of its role as a reference standard for an impurity in ketoprofen preparations. mdpi.com As such, it is typically available commercially as a racemic mixture. synzeal.compharmaceresearch.comaxios-research.comveeprho.comsynthinkchemicals.comalentris.org

In principle, general strategies developed for the asymmetric synthesis of ketoprofen could be adapted for its trimethylated analog. These established methods often include:

Asymmetric Hydrogenation: Catalytic hydrogenation of a corresponding α,β-unsaturated precursor using a chiral catalyst to induce stereoselectivity.

Use of Chiral Auxiliaries: Covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a subsequent stereoselective reaction, followed by the removal of the auxiliary.

However, without specific experimental data, the successful application and efficiency of these methods for producing enantiopure 2',4',5'-Trimethyl Ketoprofen remain hypothetical. Further research would be required to develop and optimize a dedicated stereoselective synthetic route.

Advanced Spectroscopic Characterization and Structural Elucidation of Rac 2 ,4 ,5 Trimethyl Ketoprofen

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of ketoprofen (B1673614), distinct signals for the aromatic, methine, and methyl protons are observed. For rac-2',4',5'-Trimethyl Ketoprofen, the spectrum would be expected to show additional signals corresponding to the three methyl groups on the benzoyl ring. The aromatic region would also be altered due to the change in substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of ketoprofen reveals characteristic signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the aliphatic carbons of the propanoic acid moiety. The introduction of three methyl groups in this compound would result in additional aliphatic carbon signals and shifts in the aromatic carbon signals due to the electronic effects of the methyl substituents.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals. synthinkchemicals.comsynthinkchemicals.com

COSY: This experiment would reveal the coupling between adjacent protons, for instance, confirming the relationship between the methine and methyl protons of the propanoic acid group.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC: This technique shows correlations between protons and carbons over two to three bonds, which is instrumental in identifying quaternary carbons and piecing together the molecular fragments. For this compound, HMBC would be vital to confirm the connectivity between the benzoyl and phenyl rings and the positions of the trimethyl substituents.

Interactive Data Table: Predicted NMR Data for this compound (based on Ketoprofen)

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Carboxylic Acid (-COOH)~12-13~180To C2, C1'
Ketone (C=O)-~196To aromatic protons on both rings
Propanoic Acid CH~3.8 (quartet)~45To COOH, CH3, C1', C2', C6'
Propanoic Acid CH₃~1.5 (doublet)~18To CH, COOH
2'-CH₃~2.3 (singlet)~20To C1', C2', C3'
4'-CH₃~2.4 (singlet)~21To C3', C4', C5'
5'-CH₃~2.2 (singlet)~19To C4', C5', C6'
Aromatic Protons~7.2-7.8~128-140Within and between rings

Mass Spectrometry (HRMS, MS/MS Fragmentation Pathways)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. pharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₉H₂₀O₃), the expected exact mass of the molecular ion [M] would be approximately 296.1412 Da. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 297.1485.

MS/MS Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which provides valuable structural information. The fragmentation of this compound would likely follow pathways similar to ketoprofen, with key losses corresponding to the functional groups.

A probable fragmentation pathway for the [M+H]⁺ ion would involve:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the carboxylic acid group (COOH).

Cleavage of the bond between the two aromatic rings, leading to characteristic benzoyl and phenylpropanoic acid fragments. The trimethyl-substituted benzoyl fragment would be a key indicator of the compound's structure.

Interactive Data Table: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss/Fragment Identity
297.1485279.1379[M+H - H₂O]⁺
297.1485251.1536[M+H - COOH]⁺
297.1485147.0804[C₁₀H₁₁O]⁺ (Trimethylbenzoyl cation)
297.1485149.0603[C₉H₉O₂]⁺ (Phenylpropanoic acid fragment)

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=O (Ketone)1660-1680Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Carboxylic Acid)1210-1320Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. Ketoprofen typically shows a maximum absorption (λmax) around 254-260 nm in methanol, which is attributed to the π → π* transitions of the benzophenone (B1666685) chromophore. veeprho.compharmaffiliates.com The addition of three methyl groups on the benzoyl ring in this compound would be expected to cause a slight bathochromic (red) shift in the λmax due to the electron-donating nature of the alkyl groups.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the conformation of this compound in the solid state. Furthermore, for a racemic compound, it would reveal how the two enantiomers pack in the crystal lattice.

Currently, there is no publicly available crystal structure for this compound or its derivatives. Obtaining a suitable single crystal for analysis can be challenging, particularly for an impurity that may be difficult to synthesize and purify in sufficient quantities for crystallization trials.

Circular Dichroism Spectroscopy for Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. Since this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, it would not exhibit a CD signal.

However, CD spectroscopy is an excellent method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. By comparing the CD spectrum of a sample to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified. This is particularly relevant in pharmaceutical analysis where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The use of chiral selectors, such as cyclodextrins, can enhance the differences in the CD spectra of enantiomers, improving the accuracy of enantiomeric purity determination.

Analytical Methodologies for the Detection and Quantification of Rac 2 ,4 ,5 Trimethyl Ketoprofen

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for separating rac-2',4',5'-trimethyl ketoprofen (B1673614) from its parent compound, ketoprofen, and other related impurities. The choice of technique depends on the specific analytical requirements, such as the volatility and thermal stability of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and its derivatives. researchgate.net For the analysis of ketoprofen and by extension, its trimethylated form, reversed-phase HPLC is commonly employed.

A typical HPLC method for ketoprofen analysis involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer, at a slightly acidic pH. researchgate.net Detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 254 nm or 260 nm. researchgate.netuobaghdad.edu.iq The retention time of rac-2',4',5'-trimethyl ketoprofen would be expected to differ from that of ketoprofen due to the increased lipophilicity conferred by the three additional methyl groups. This difference in retention allows for its separation and quantification. Method validation for such an analysis would include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. nih.gov

ParameterTypical HPLC Conditions for Ketoprofen Analysis
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.02 M Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
This table presents a general HPLC method for ketoprofen analysis, which can be adapted for this compound. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While ketoprofen itself has low volatility due to its carboxylic acid group, derivatization can be employed to make it and its derivatives, including this compound, more amenable to GC analysis. researchgate.net A common derivatization technique is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the carboxylic acid to a more volatile trimethylsilyl (B98337) ester. researchgate.net

Following derivatization, the sample is injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and good sensitivity for organic compounds. researchgate.net GC methods can be particularly useful for impurity profiling, as they can resolve closely related volatile impurities.

ParameterTypical GC Conditions for Derivatized Ketoprofen Analysis
Column Rtx-5 capillary column (30 m length)
Carrier Gas Nitrogen
Flow Rate 2 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 100°C for 1 min, then ramp at 10°C/min to 250°C
Detector Flame Ionization Detector (FID)
This table outlines a general GC method that could be applied to the analysis of derivatized this compound. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. When coupled with mass spectrometry (MS), it becomes an exceptionally powerful tool for the analysis of complex mixtures. The use of sub-2 µm particles in UHPLC columns allows for faster separations without sacrificing efficiency.

For the analysis of this compound, a UHPLC-MS method would provide high-resolution separation from other ketoprofen-related compounds and definitive identification based on its mass-to-charge ratio. mdpi.com A study on new ketoprofen derivatives utilized a UHPLC system with a heated electrospray ionization source (HESI-II) coupled to a Q Exactive Plus mass spectrometer. mdpi.com This setup allows for both full scan MS for identification and ddMS2 (TopN) for fragmentation analysis, providing structural information about the analyte. mdpi.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound, especially in complex matrices where selectivity and sensitivity are paramount.

GC-MS and LC-MS Method Development and Validation

The development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are crucial for the reliable identification and quantification of this compound.

GC-MS: In GC-MS analysis of ketoprofen and its derivatives, derivatization is often a necessary step to increase volatility. researchgate.net A study investigating the formation of ketoprofen methyl ester as an artifact during extraction highlights the importance of careful sample preparation in GC-MS analysis. elsevierpure.com The mass spectrometer provides highly specific detection, allowing for the identification of compounds based on their unique mass spectra and fragmentation patterns. For instance, a study on the analysis of acidic drugs in wastewater involved the derivatization of ketoprofen to its trimethylsilyl ester, which was then analyzed by GC-MS. researchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying low levels of analytes in complex matrices. uobaghdad.edu.iq A rapid UPLC-MS/MS method was developed for the determination of ketoprofen in human dermal microdialysis samples, demonstrating the power of this technique for bioanalytical applications. nih.gov The method utilized an Acquity UPLC BEH C18 column and a mobile phase of acetonitrile, methanol, and water. nih.gov The mass spectrometer was operated in the negative ion electrospray ionization (ESI) mode, and the transition of the parent ion to a specific product ion was monitored for quantification (Multiple Reaction Monitoring - MRM). nih.gov Such a method could be readily adapted for this compound, with optimization of the MRM transitions for this specific compound. A sensitive LC/MS/MS method for the determination of (R)- and (S)-ketoprofen in human plasma has also been developed, showcasing the ability to quantify low concentrations. nih.gov

TechniqueKey Method Development & Validation Parameters
GC-MS Derivatization efficiency, chromatographic resolution, mass spectral library matching, linearity, LOD, LOQ, precision, and accuracy.
LC-MS/MS Chromatographic separation, optimization of ESI conditions (e.g., cone voltage, capillary voltage), selection of precursor and product ions for MRM, linearity, LOD, LOQ, matrix effects, recovery, precision, and accuracy. nih.govresearchgate.net

Quantitative Analysis of Trimethylated Ketoprofen Species in Complex Matrices

The quantitative analysis of trimethylated ketoprofen species in complex matrices, such as biological fluids or environmental samples, presents significant challenges due to the presence of interfering substances. Hyphenated techniques like LC-MS/MS are particularly well-suited for this purpose due to their high selectivity and sensitivity.

For instance, the determination of ketoprofen in human plasma has been successfully achieved using LC-MS/MS with automated solid-phase extraction (SPE) for sample cleanup. researchgate.net This approach minimizes matrix effects and allows for the quantification of analytes at very low concentrations (ng/mL levels). researchgate.net The principles of such a method can be directly applied to the quantification of this compound. The development would involve optimizing the SPE protocol for the specific analyte and matrix, followed by the development of a robust LC-MS/MS method.

A study on the determination of ibuprofen, naproxen, ketoprofen, and diclofenac (B195802) in wastewaters as their trimethylsilyl derivatives by GC-MS also demonstrates the capability of hyphenated techniques in complex environmental matrices. researchgate.net This indicates that with appropriate derivatization, GC-MS can be a viable option for the quantitative analysis of trimethylated ketoprofen in such samples.

Theoretical and Computational Chemistry Studies on Rac 2 ,4 ,5 Trimethyl Ketoprofen

Molecular Docking Simulations with Relevant Protein Targets (In Vitro, Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For rac-2',4',5'-Trimethyl Ketoprofen (B1673614), these simulations would be crucial for understanding its potential biological activity.

Detailed Research Findings:

Currently, specific molecular docking studies for rac-2',4',5'-Trimethyl Ketoprofen are not available in the peer-reviewed literature. However, such studies would likely focus on the same primary targets as its parent compound, Ketoprofen, which is known to inhibit cyclooxygenase (COX) enzymes. researchgate.net

A hypothetical molecular docking study of this compound would involve:

Target Selection: The primary targets would be COX-1 and COX-2 enzymes. The goal would be to determine if the trimethyl substitution alters the binding affinity and selectivity towards these isoforms.

Binding Pose Prediction: The simulation would predict the most stable binding conformation of the molecule within the active site of the COX enzymes. This would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Scoring and Affinity Estimation: A scoring function would be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. This would allow for a comparison of the potential inhibitory activity of this compound with that of Ketoprofen and other NSAIDs. The addition of the three methyl groups could enhance hydrophobic interactions within the typically non-polar active sites of COX enzymes, but could also introduce steric hindrance, potentially weakening the binding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. For this compound, MD simulations would offer insights into its conformational flexibility and the stability of its interactions with protein targets.

Detailed Research Findings:

There are no specific published molecular dynamics simulations for this compound. An MD study of this compound would likely investigate:

Conformational Landscape: The three additional methyl groups on the phenyl ring would significantly influence the rotational freedom around the bond connecting the two aromatic rings. MD simulations would explore the accessible conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).

Ligand-Target Complex Stability: Following molecular docking, MD simulations of the this compound-protein complex (e.g., with COX-2) would be performed. These simulations would assess the stability of the predicted binding pose and the dynamics of the intermolecular interactions over time. This is critical for understanding whether the initial docked pose is maintained.

Binding Free Energy Calculations: Advanced techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) could be applied to the MD trajectories to obtain more accurate calculations of the binding free energy.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of molecules. mdpi.com These calculations would provide fundamental insights into the intrinsic properties of this compound.

Detailed Research Findings:

Specific quantum chemical calculations for this compound are not documented in the scientific literature. Such a study would typically include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of the molecule.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal how the electron density is distributed across the molecule and map the electrostatic potential. The addition of the electron-donating methyl groups would be expected to alter the charge distribution on the aromatic ring, which could influence its interactions with other molecules.

Reactivity Descriptors: Calculation of chemical potential, hardness, and electrophilicity index, which provide further insights into the molecule's reactivity.

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods can be used to predict spectroscopic and chromatographic properties, which can aid in the experimental identification and characterization of a compound.

Detailed Research Findings:

Prediction of Spectroscopic Properties:

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for confirming the structure of the synthesized or isolated compound. The predicted shifts for the three additional methyl groups and the changes in the aromatic proton signals would be of particular interest.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would help in the interpretation of experimental IR spectra, particularly in identifying the characteristic vibrational modes associated with the trimethylated phenyl ring and the carbonyl groups.

Prediction of Chromatographic Behavior:

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict chromatographic retention times. By calculating various molecular descriptors for this compound (e.g., logP, molecular weight, polar surface area), its retention behavior in different chromatographic systems (e.g., reversed-phase HPLC) could be estimated. This would be useful for developing analytical methods for its detection and quantification as an impurity in Ketoprofen samples. A study on the separation of Ketoprofen enantiomers has utilized trimethylated cyclodextrins, highlighting the importance of trimethylation in molecular interactions relevant to chromatography. nih.gov

In Vitro Mechanistic Investigations of Rac 2 ,4 ,5 Trimethyl Ketoprofen and Its Enantiomers

Biochemical Pathway Modulation in Cell-Free Systems (e.g., enzyme inhibition kinetics)

The primary mechanism of action for ketoprofen (B1673614) involves the modulation of biochemical pathways, most notably the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. In vitro studies using cell-free systems have been instrumental in elucidating the specific inhibitory kinetics of racemic ketoprofen and its enantiomers.

Research has consistently shown that the pharmacological activity of racemic ketoprofen is almost exclusively due to the (S)-(+)-enantiomer. nih.gov This stereoselectivity is evident in the differential inhibition of the two main COX isoforms, COX-1 and COX-2. The (S)-(+)-enantiomer is a potent inhibitor of both enzymes, with studies demonstrating its high affinity. For instance, S-(+)-Ketoprofen has been shown to inhibit COX-1 and COX-2 with IC50 values of 1.9 nM and 27 nM, respectively. selleckchem.com In contrast, the (R)-(-)-enantiomer exhibits significantly weaker inhibitory activity, often requiring concentrations two to three orders of magnitude higher than the (S)-(+)-enantiomer to achieve similar levels of COX inhibition. nih.gov

The inhibition of prostaglandin (B15479496) synthesis by ketoprofen has been demonstrated in various in vitro models. For example, studies have evaluated the inhibition of thromboxane (B8750289) B2 synthesis in rabbit platelets and human polymorphonuclear leukocytes, as well as prostaglandin E2 synthesis in cultured human umbilical vein endothelial cells (HUVEC), human keratinocytes, and mouse macrophage-like cells. nih.gov In these models, the IC50 values for (+)-(S)-ketoprofen were consistently in the nanomolar to low micromolar range, and slightly lower than those for racemic ketoprofen, further underscoring the primary role of the S-enantiomer. nih.gov

Table 1: Enzyme Inhibition Kinetics of Ketoprofen Enantiomers

Compound Target Enzyme IC50 Value Cell-Free System/Model
(S)-(+)-Ketoprofen COX-1 1.9 nM Purified enzyme
(S)-(+)-Ketoprofen COX-2 27 nM Purified enzyme
(S)-(+)-Ketoprofen Prostanoid Generation 0.1 nM - 0.8 µM Various cellular models
rac-Ketoprofen Prostanoid Generation 0.4 nM - 3 µM Various cellular models
(R)-(-)-Ketoprofen Cyclooxygenase 100-500 fold higher than (S)-enantiomer Various cellular models

Receptor Binding Assays (if relevant, non-clinical)

While the primary mechanism of ketoprofen is enzyme inhibition, some studies have explored its interaction with other biological molecules. Specific non-clinical receptor binding assays for ketoprofen are not extensively reported in the literature. However, research has investigated its binding to plasma proteins, which is crucial for its distribution and pharmacokinetics.

Ketoprofen is known to bind extensively to plasma albumin, with approximately 99% of the drug being protein-bound. drugbank.com This binding is thought to be stereoselective. In vitro studies on the irreversible binding of ketoprofen glucuronide, a major metabolite, to plasma proteins have shown that this conjugate can form adducts with albumin. nih.gov In incubations with human plasma and human serum albumin solutions, maximal ketoprofen-adduct concentrations were reached after several hours. nih.gov Specifically, the irreversible binding was found to be 6.65% of the initial ketoprofen in plasma and 3.2% in a 580 µM albumin solution. nih.gov While not a direct interaction with a signaling receptor, this covalent binding to proteins is a significant aspect of its biochemical profile.

Beyond plasma proteins, some literature suggests that ketoprofen may possess anti-bradykinin activity and a lysosomal membrane-stabilizing action, although these effects are not typically characterized through classical receptor binding assays. drugbank.com

Cellular Uptake and Distribution Mechanisms (In Vitro Cell Models)

The efficacy of a drug is dependent on its ability to reach its intracellular targets. In vitro cell models have been employed to study the uptake and distribution of ketoprofen within cells.

A study using rat embryo fibroblasts demonstrated that ketoprofen is taken up by these cells. nih.gov The intracellular distribution was found to be partly in the cytosol and partly associated with another cellular component, suggested to be the endoplasmic reticulum. nih.gov The study also noted that the uptake of ketoprofen was less extensive than that of indomethacin (B1671933) and that ketoprofen was rapidly metabolized within the fibroblasts. nih.gov

In another in vitro model using cultured human nasal epithelial cells, topical application of ketoprofen for 24 hours did not lead to alterations in cellular appearance that would indicate impaired proliferation or cytotoxicity. europeanreview.org This suggests that in this cell type, ketoprofen does not adversely affect fundamental cellular processes at the concentrations tested. europeanreview.org Further research on human melanocytes and fibroblasts has shown that the phototoxic potential of ketoprofen is highest when the drug is present during UV irradiation, indicating that the risk of photosensitivity is linked to the simultaneous presence of the drug and UV exposure at the cellular level. nih.gov

Table 2: In Vitro Cellular Uptake and Distribution of Ketoprofen

Cell Model Key Findings

| Rat Embryo Fibroblasts | - Ketoprofen is taken up by the cells.

  • Intracellularly, it is partly associated with the cytosol and likely the endoplasmic reticulum.
  • Uptake is less than indomethacin.
  • It is rapidly metabolized inside the fibroblasts. nih.gov | | Human Nasal Epithelial Cells | - Topical application for 24 hours does not alter cellular appearance, impair proliferation, or cause cytotoxicity. europeanreview.org | | Human Melanocytes and Fibroblasts | - The strongest phototoxic potential was observed when the drug was present during UV irradiation of the cells. nih.gov |
  • Metabolic Transformation Studies in Non-Human Biological Systems (e.g., liver microsomes, isolated enzymes)

    The metabolic fate of ketoprofen has been investigated in various non-human biological systems, particularly in rat liver microsomes and other subcellular fractions. These studies have revealed stereoselective metabolic pathways.

    A key metabolic process for ketoprofen is the chiral inversion of the (R)-(-)-enantiomer to the pharmacologically active (S)-(+)-enantiomer. In vitro studies using rat liver homogenates and subcellular fractions have shown that while (S)-ketoprofen remains largely unchanged, (R)-ketoprofen is partially converted into its Coenzyme A (CoA) thioester, which is then inverted to (S)-ketoprofen. nih.gov This process occurs predominantly in the mitochondrial fraction. nih.gov

    Another significant metabolic pathway is the incorporation of ketoprofen into triacylglycerols. This process is also stereoselective, favoring the (R)-enantiomer. nih.gov In incubations with intact rat hepatocytes, the covalent binding of the R-enantiomer to cellular components was significantly higher than that of the S-enantiomer. nih.gov

    Glucuronidation is a major route of elimination for ketoprofen. Studies with rat liver microsomes have investigated the kinetics of ketoprofen glucuronidation. nih.gov The maximal rate of this metabolic process was found to be reduced in aged rats, although the affinity of the metabolic enzymes for ketoprofen was not affected by age. nih.gov

    Table 3: Metabolic Transformation of Ketoprofen in Non-Human In Vitro Systems

    In Vitro System Metabolic Process Enantiomer Specificity Key Findings
    Rat Liver Homogenates/Subcellular Fractions Chiral Inversion (R)-Ketoprofen to (S)-Ketoprofen (R)-KP is converted to its CoA thioester and then inverted to (S)-KP, mainly in the mitochondrial fraction. nih.gov
    Rat Hepatocytes Incorporation into Triacylglycerols (R)-Ketoprofen > (S)-Ketoprofen The process is stereoselective for the R-enantiomer. nih.gov
    Rat Liver Microsomes Glucuronidation Racemic The maximal rate of glucuronidation is affected by age. nih.gov

    Comparative Academic Studies of Rac 2 ,4 ,5 Trimethyl Ketoprofen with Parent Ketoprofen and Other Analogs

    Structural and Conformational Differences and Similarities

    The fundamental structural difference between ketoprofen (B1673614) and rac-2',4',5'-Trimethyl Ketoprofen lies in the substitution pattern on the benzoyl phenyl ring. In this compound, three methyl groups are attached at the 2', 4', and 5' positions of this ring system. This substitution introduces steric bulk and alters the electronic properties of the molecule compared to the unsubstituted benzoyl ring of ketoprofen.

    The core scaffold of 2-(3-benzoylphenyl)propanoic acid remains the same in both compounds. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would reveal distinct signatures for each molecule. For instance, the 1H NMR spectrum of this compound would show additional signals in the aromatic region corresponding to the protons of the trimethyl-substituted ring, as well as characteristic singlets for the methyl group protons.

    Conformationally, the introduction of methyl groups, particularly at the 2' position, is expected to induce significant changes. The dihedral angle between the two phenyl rings in ketoprofen is a key determinant of its conformation. The steric hindrance imposed by the 2'-methyl group in this compound would likely lead to a greater twist in this dihedral angle compared to the parent ketoprofen. This altered conformation can have profound implications for the molecule's interaction with biological targets. Computational modeling studies on related substituted biaryls suggest that such substitutions can significantly impact the rotational barrier and the preferred spatial arrangement of the aromatic rings.

    Table 1: Structural Comparison of Ketoprofen and this compound
    FeatureKetoprofenThis compound
    Chemical FormulaC₁₆H₁₄O₃C₁₉H₂₀O₃
    Molecular Weight254.28 g/mol296.36 g/mol
    Substitution on Benzoyl RingUnsubstitutedMethyl groups at 2', 4', and 5' positions
    Anticipated Conformational ImpactLess steric hindrance, allowing for a wider range of dihedral angles between phenyl rings.Increased steric hindrance from the 2'-methyl group, likely forcing a larger dihedral angle between the phenyl rings.

    Relative Reactivity and Synthetic Yield Comparisons

    Ketoprofen can be synthesized through various routes, often involving Friedel-Crafts acylation. The synthesis of this compound would likely follow a similar pathway, but with a trimethylated benzoyl chloride or a related precursor. The presence of three electron-donating methyl groups on the benzoyl ring would activate it towards electrophilic aromatic substitution, potentially altering the reactivity and reaction conditions required compared to the synthesis of ketoprofen.

    This compound has been identified as an impurity in the synthesis of ketoprofen, suggesting that its formation can occur under certain manufacturing conditions, possibly through side reactions involving methylated reagents or impurities in the starting materials. However, specific synthetic yields for this compound as either a primary product or an impurity are not extensively documented in publicly available literature.

    In general, the synthesis of polysubstituted aromatic compounds can sometimes lead to lower yields due to steric hindrance and potential side reactions, such as the formation of isomeric products. The purification of this compound from a reaction mixture containing ketoprofen and other impurities would likely require chromatographic techniques.

    Table 2: Hypothetical Synthetic Comparison
    ParameterKetoprofen SynthesisThis compound Synthesis (Hypothetical)
    Key ReactionFriedel-Crafts acylation with benzoyl chloride.Friedel-Crafts acylation with 2,4,5-trimethylbenzoyl chloride.
    Reactivity of Acylating AgentStandard reactivity.Potentially higher due to electron-donating methyl groups, but may be offset by steric hindrance.
    Potential for Isomer FormationLowerHigher, depending on the synthetic route and control of regioselectivity.
    Published YieldsGenerally high for established industrial processes. google.comNot widely reported; as an impurity, yields would be low and variable.

    Differential Enantiomeric Resolution Characteristics

    Ketoprofen is a chiral compound, with the (S)-enantiomer being responsible for its therapeutic activity. The resolution of racemic ketoprofen is a critical step in the production of the enantiopure drug. Various methods, including chiral chromatography, have been developed for this purpose.

    A study on the enantioseparation of ketoprofen using trimethylated α-, β-, and γ-cyclodextrins as chiral selectors in capillary electrophoresis has shown that the degree of methylation and the size of the cyclodextrin (B1172386) cavity significantly influence the resolution. nih.gov This suggests that the three additional methyl groups in this compound would likely alter its interaction with chiral stationary phases compared to ketoprofen.

    The trimethyl substitution pattern would change the shape and electronic distribution of the molecule, leading to different diastereomeric interactions with a given chiral selector. This could result in either enhanced or diminished enantiomeric resolution. It is plausible that a chiral method optimized for ketoprofen would require significant modification to effectively resolve the enantiomers of this compound. The altered steric and electronic environment around the chiral center could necessitate the use of different chiral stationary phases or mobile phase compositions to achieve baseline separation.

    Table 3: Comparative Enantiomeric Resolution Considerations
    FactorKetoprofenThis compound
    ChiralityExists as (R)- and (S)-enantiomers.Exists as (R)- and (S)-enantiomers.
    Interaction with Chiral SelectorsWell-documented interactions with various chiral stationary phases, including cyclodextrin-based ones. nih.govExpected to have altered interactions due to the presence of three additional methyl groups, potentially affecting binding affinity and enantioselectivity.
    Resolution Method DevelopmentEstablished and optimized methods are available.Would likely require de novo method development or significant modification of existing ketoprofen methods.

    Comparative In Vitro Biological Activity Profiles and Mechanistic Insights (Non-Clinical)

    The primary mechanism of action of ketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While (S)-ketoprofen is the active enantiomer, both enantiomers can be converted in vivo.

    The introduction of three methyl groups in this compound would be expected to modulate its biological activity. Structure-activity relationship (SAR) studies of ketoprofen analogs have shown that modifications to the aromatic rings can significantly impact COX inhibitory potency and selectivity. For instance, the addition of bulky substituents can alter the binding affinity to the active site of the COX enzymes.

    Alter COX-1/COX-2 Selectivity: The active site of COX-2 is larger than that of COX-1. The increased bulk of the trimethylated ring might favor binding to COX-2, potentially leading to a more selective inhibition profile. Studies on other ketoprofen analogs with modified ring systems have demonstrated changes in COX selectivity. nih.gov

    Impact Potency: The altered conformation and electronic properties could either enhance or decrease the binding affinity to the COX enzymes, thereby affecting the inhibitory potency (IC₅₀ values).

    Introduce Other Biological Activities: The modified structure could lead to interactions with other biological targets, potentially resulting in a different pharmacological profile.

    Table 4: Postulated In Vitro Biological Activity Comparison
    ActivityKetoprofenThis compound (Hypothetical)
    Primary MechanismInhibition of COX-1 and COX-2 enzymes. nih.govPresumed inhibition of COX enzymes.
    COX SelectivityNon-selective, with some preference for COX-1 depending on the assay conditions.Potentially altered selectivity, possibly favoring COX-2 due to increased steric bulk.
    Inhibitory Potency (IC₅₀)Well-characterized for both COX-1 and COX-2. nih.govUnknown, but likely different from ketoprofen due to structural modifications.

    Significance of Rac 2 ,4 ,5 Trimethyl Ketoprofen As a Reference Standard and Impurity in Academic Synthesis

    Role in Purity Assessment and Impurity Profiling of Ketoprofen (B1673614)

    The control of impurities is a fundamental requirement in the manufacturing of active pharmaceutical ingredients (APIs) to guarantee their safety and efficacy. rac-2',4',5'-Trimethyl Ketoprofen is recognized as a process-related impurity of Ketoprofen. clearsynth.comcymitquimica.com It is listed in the European Pharmacopoeia (EP) as "Ketoprofen EP Impurity L". clearsynth.com

    Impurity profiling is the process of identifying and quantifying all potential impurities present in an API. mdpi.com The presence and quantity of this compound, along with other known impurities like Ketoprofen Impurity A, B, and C, must be carefully monitored. Regulatory guidelines stipulate strict limits for such impurities. The use of a well-characterized standard of this compound allows analytical chemists to:

    Identify its presence in batches of Ketoprofen through comparative analysis.

    Quantify the exact amount of the impurity present.

    Ensure that the level of the impurity does not exceed the safety thresholds established by regulatory bodies.

    The potential for impurities to have their own pharmacological or toxicological effects makes their precise control essential for pharmaceutical quality control. mdpi.com

    Application as a Reference Standard in Analytical Method Development and Validation

    To accurately detect and quantify impurities, robust analytical methods are required. This compound is commercially available as a high-purity reference standard for this purpose. clearsynth.comcymitquimica.comlgcstandards.com These standards are materials of known purity and concentration used to calibrate analytical instruments and validate testing methods. sigmaaldrich.com

    In the context of Ketoprofen analysis, the this compound reference standard is indispensable for:

    Method Development: During the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), the standard is used to establish the conditions necessary to achieve a clear separation between the main Ketoprofen peak and the impurity peak. nih.govresearchgate.net

    Method Validation: The standard is critical for validating the analytical method according to ICH guidelines, which includes assessing parameters like:

    Specificity: Confirming that the method can distinguish between Ketoprofen and its impurities without interference.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the smallest amount of the impurity that can be reliably detected and quantified. uobaghdad.edu.iq

    Linearity: Ensuring the method's response is proportional to the concentration of the impurity over a specific range. ipinnovative.com

    Accuracy and Precision: Verifying that the method provides results that are consistently close to the true value. nih.govipinnovative.com

    Suppliers of this reference material often provide a certificate of analysis indicating its purity, typically greater than 95%, as determined by techniques like HPLC. lgcstandards.com

    Q & A

    Basic Research Questions

    Q. How can researchers confirm the identity and purity of rac-2',4',5'-Trimethyl Ketoprofen in laboratory settings?

    • Methodological Answer : Utilize hyphenated analytical techniques such as HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) coupled with mass spectrometry to verify molecular weight and structural integrity . For purity assessment, perform quantitative NMR (qNMR) with deuterated solvents to quantify impurities against certified reference materials (CRMs) listed in safety data sheets . Cross-validate results with spectral databases like NIST Chemistry WebBook for IR and UV-Vis absorption profiles .

    Q. What are the critical safety considerations for handling this compound in experimental workflows?

    • Methodological Answer : Adhere to exposure limits defined by EC Regulation 1272/2008:

    • Time-Weighted Average (TWA) : Not established; use fume hoods and PPE (gloves, lab coats) during synthesis .
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
    • Emergency Protocols : Contact CHEMTREC (+1 703-741-5970) for incidents involving inhalation or skin exposure .

    Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound derivatives?

    • Methodological Answer :

    • Stereochemical Analysis : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection to resolve enantiomers .
    • Structural Elucidation : Use 13C^{13}\text{C} NMR to distinguish methyl substituents at positions 2', 4', and 5', validated against computational models (e.g., DFT-based chemical shift predictions) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

    • Methodological Answer :

    • Meta-Analysis : Aggregate data from preclinical studies (e.g., COX-1/COX-2 inhibition assays) and apply statistical tools like Bland-Altman plots to identify systematic biases .
    • In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across crystal structures of cyclooxygenase isoforms, accounting for stereochemical variations .

    Q. What experimental design strategies optimize the synthesis of this compound with high enantiomeric excess (ee)?

    • Methodological Answer :

    • Factorial Design : Apply a 2k2^k factorial approach to test variables (temperature, catalyst loading, solvent polarity). For example, a 232^3 design can identify interactions between Pd/C catalyst concentration (0.5–2.0 mol%), reaction temperature (60–100°C), and solvent (THF vs. DMF) .
    • Response Surface Methodology (RSM) : Optimize ee using central composite design (CCD) to model non-linear relationships between variables .

    Q. How should researchers address discrepancies in impurity profiles between batches of this compound?

    • Methodological Answer :

    • Impurity Sourcing : Compare batch-specific impurities (e.g., 3-Acetylbenzophenone, 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid) against EP reference standards .
    • Root-Cause Analysis : Use LC-MS/MS to trace impurities to specific synthetic steps (e.g., incomplete Friedel-Crafts acylation) and adjust reaction quenching protocols .

    Q. What methodologies validate the stability of this compound under varying storage conditions?

    • Methodological Answer :

    • Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via UPLC-PDA. Identify photolysis products using ICH Q1B guidelines .
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C, incorporating humidity effects via the Peleg model .

    Data and Synthesis Tables

    Parameter Analytical Method Reference
    Purity AssessmentqNMR (DMSO-d6, 500 MHz)
    Enantiomeric SeparationChiral HPLC (Chiralpak® IC)
    Thermal StabilityTGA/DSC (10°C/min, N2 atmosphere)
    Impurity ProfilingLC-MS/MS (ESI+, m/z 100–1000)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.